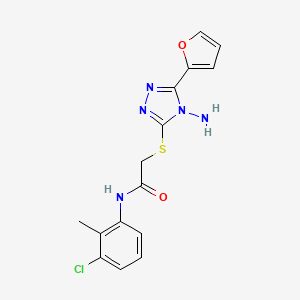

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide

Description

This compound belongs to a class of 1,2,4-triazole-3-thione derivatives, synthesized via alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with substituted α-chloroacetamides in the presence of potassium hydroxide (KOH) . Its structure features a furan-2-yl substituent at the 5-position of the triazole ring and a 3-chloro-2-methylphenyl group attached to the acetamide moiety. The compound has demonstrated notable anti-exudative activity in preclinical studies, outperforming reference drugs like diclofenac sodium (8 mg/kg) at a dose of 10 mg/kg in rat models .

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN5O2S/c1-9-10(16)4-2-5-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-6-3-7-23-12/h2-7H,8,17H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLBCSGAWBBHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationship (SAR), and potential therapeutic applications of this compound.

Synthesis and Characterization

The synthesis of this compound typically involves the alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol) with various acetamides. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Antiexudative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiexudative activity . In a study utilizing a formalin-induced edema model in rats, several synthesized compounds showed promising results. Out of 21 tested derivatives, 15 exhibited anti-exudative properties, with some surpassing the efficacy of the reference drug sodium diclofenac .

| Compound | Antiexudative Activity | Reference Drug Comparison |

|---|---|---|

| Compound 1 | Moderate | Sodium Diclofenac |

| Compound 2 | High | Sodium Diclofenac |

| Compound 3 | Low | Sodium Diclofenac |

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been extensively studied. The compound has shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives displayed varying degrees of antimicrobial efficacy against standard strains like Staphylococcus aureus and Escherichia coli. The introduction of specific alkyl groups significantly enhanced activity against these pathogens .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Sensitive strain |

| Escherichia coli | 1.0 µg/mL | Moderate sensitivity |

| Pseudomonas aeruginosa | 2.0 µg/mL | Lower sensitivity |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the molecular structure significantly affect biological activity. For example:

- The presence of electron-donating groups at specific positions on the phenyl ring enhances antimicrobial activity.

- The introduction of alkyl substituents on the sulfur atom can lead to increased potency against certain bacterial strains .

Case Studies

Several studies have focused on evaluating the biological activities of triazole derivatives:

- Antiinflammatory Effects : A study demonstrated that certain derivatives reduced inflammation in animal models, supporting their potential use as anti-inflammatory agents .

- Anticancer Properties : Some triazole-containing compounds have exhibited cytotoxic effects against various cancer cell lines, indicating potential for further development as anticancer drugs .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. A study focused on the antimicrobial activity of various derivatives, including those similar to our compound, found significant effects against both gram-positive and gram-negative bacteria. For instance:

| Compound | Activity Against Staphylococcus aureus | Activity Against Escherichia coli |

|---|---|---|

| Compound A (similar structure) | Moderate | Low |

| Compound B (similar structure) | High | Moderate |

In particular, the introduction of specific substituents can enhance activity. For example, the addition of alkyl groups has been shown to increase efficacy against certain bacterial strains by altering the compound's lipophilicity and membrane permeability .

Anti-inflammatory Properties

The triazole-containing compounds have also been investigated for their anti-inflammatory effects. A study indicated that derivatives similar to 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide exhibited potential in reducing inflammation markers in vitro. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Agricultural Applications

In agriculture, triazole derivatives have been explored as potential fungicides due to their ability to inhibit fungal growth. The compound has shown promise in preliminary studies aimed at controlling plant pathogens. The structure allows for interaction with fungal enzymes critical for cell wall synthesis, thereby providing a mechanism for antifungal activity .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A series of experiments evaluated the effectiveness of various substituted triazole compounds against common pathogens.

- Results indicated that modifications to the furan and triazole rings significantly influenced antimicrobial potency.

-

Inflammation Model :

- In vivo studies using animal models demonstrated that administration of triazole derivatives led to a marked reduction in inflammatory responses compared to control groups.

- The study highlighted specific pathways affected by these compounds, suggesting mechanisms for their therapeutic use.

-

Fungicidal Activity Trials :

- Field trials assessing the efficacy of triazole-based fungicides showed promising results in crop protection against fungal infections.

- The trials reported improved yield and health of treated plants compared to untreated controls.

Comparison with Similar Compounds

Key Findings

- Substituent Effects on Activity: Chlorine in the phenyl ring (e.g., 3-chloro-2-methylphenyl) enhances anti-exudative activity compared to methyl or methoxy groups . Furan-2-yl at the triazole 5-position improves binding to inflammatory targets, while replacement with thiophene (e.g., 5-(thiophen-2-yl)) alters solubility and metabolic stability . Amino group at the triazole 4-position is critical for hydrogen bonding; substitution with ethyl or allyl reduces potency .

Physicochemical Properties :

Comparative Anti-Exudative Activity Data

Q & A

Q. What is the standard synthetic route for 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide?

The compound is synthesized via a two-step process:

Intermediate synthesis : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is prepared using literature methods (e.g., cyclization of thiosemicarbazides).

Acetamide formation : The thione intermediate is reacted with 3-chloro-2-methylphenyl-substituted chloroacetamide in ethanol under reflux with aqueous KOH. The product is isolated via precipitation, filtration, and recrystallization .

Q. How is the compound structurally characterized to confirm purity and identity?

Key analytical methods include:

- NMR spectroscopy : To verify substituent positions (e.g., furan protons at δ ~6.5–7.5 ppm, triazole NH2 at δ ~5.5 ppm).

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values.

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]+) .

Q. What primary biological activity has been reported for this compound?

The compound exhibits anti-exudative activity (AEA) in rodent models. At 10 mg/kg, it reduces formalin-induced edema in rats comparably to diclofenac sodium (8 mg/kg). Activity is attributed to inhibition of inflammatory mediators like prostaglandins .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence anti-exudative activity?

Substituent effects are critical:

- Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring’s meta/para positions enhance AEA by increasing electrophilicity and receptor binding.

- Methoxy groups may reduce activity due to steric hindrance. SAR studies suggest halogenated derivatives (e.g., 3-chloro-2-methylphenyl) show optimal efficacy .

Q. What experimental design considerations optimize synthesis yield and purity?

Key factors include:

Q. How can contradictory data in biological activity assays be resolved?

Contradictions may arise from:

- Model variability : Rat vs. mouse models differ in inflammatory response kinetics.

- Dosage thresholds : Sub-optimal dosing (e.g., <5 mg/kg) may mask activity. Validate findings using standardized protocols (e.g., OECD guidelines) and replicate across ≥3 independent trials .

Q. What advanced analytical methods resolve thione-thiol tautomerism in this compound?

- IR spectroscopy : Thione C=S stretches (~1200 cm⁻¹) vs. thiol S-H (~2550 cm⁻¹).

- Computational modeling : DFT calculations predict tautomer stability (e.g., thione form dominates in polar solvents) .

Q. Are alternative synthetic routes feasible for scale-up or diversification?

Yes:

Q. How does in vivo activity correlate with in vitro mechanistic studies?

While in vivo AEA is well-documented, in vitro studies (e.g., COX-2 inhibition assays) are needed to confirm molecular targets. Discrepancies may arise from bioavailability differences or metabolite activity .

Q. What are the prospects for structural modifications to enhance pharmacokinetics?

Potential modifications:

- Prodrug derivatives : Esterification of the acetamide group to improve solubility.

- Heterocyclic replacements : Substituting furan with pyridine or thiophene for enhanced metabolic stability .

Research Prospects

- Mechanistic studies : Elucidate interactions with COX-2, TNF-α, or NF-κB pathways.

- Toxicity profiling : Assess hepatotoxicity and genotoxicity in long-term studies.

- Multi-target derivatives : Incorporate moieties targeting pain and inflammation synergistically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.